Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

Stereochemistry Chiral resolution Enantiomeric purity

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate (CAS 145451-91-8) is a densely functionalized, enantiomerically defined β-hydroxy-α,α-disubstituted amino acid ester. It belongs to the class of N-benzyl-protected D-leucine derivatives and is best known as a key chiral building block in the total synthesis of the proteasome inhibitor (+)-lactacystin, originally developed by Corey and Reichard.

Molecular Formula C15H23NO4
Molecular Weight 281.35 g/mol
CAS No. 145451-91-8
Cat. No. B1140043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
CAS145451-91-8
Synonyms(3S)-3-Hydroxy-2-(hydroxymethyl)-N-(phenylmethyl)-D-leucine Methyl Ester; 
Molecular FormulaC15H23NO4
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O
InChIInChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3/t13-,15+/m0/s1
InChIKeyYVDOZNHDZMCBLR-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate (CAS 145451-91-8) – Chiral Intermediate Procurement Guide


Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate (CAS 145451-91-8) is a densely functionalized, enantiomerically defined β-hydroxy-α,α-disubstituted amino acid ester [1]. It belongs to the class of N-benzyl-protected D-leucine derivatives and is best known as a key chiral building block in the total synthesis of the proteasome inhibitor (+)-lactacystin, originally developed by Corey and Reichard [2]. The compound possesses two adjacent stereogenic centers (2R,3S) and features a quaternary α-carbon bearing hydroxymethyl and methyl ester groups, making it a valuable scaffold for constructing complex molecular architectures.

Why Generic Substitution of Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate Is Scientifically Unjustified


The compound’s stereochemical configuration at C2 and C3 is tightly coupled to downstream diastereoselectivity in multi-step synthetic sequences such as the Corey lactacystin route [1]. Replacing it with a simpler N-benzyl leucine ester or a non-hydroxymethyl analog eliminates the quaternary α-center that directs facial selectivity in aldol and cyclization steps. Even closely related oxazolidine intermediates (e.g., CAS 145451-90-7) lock the amino alcohol moiety in a cyclic form, fundamentally altering reactivity [2]. The quantitative evidence below demonstrates that physical properties, stereochemical identity, and documented synthetic utility diverge sufficiently to make ad hoc substitution a high-risk decision for procurement.

Quantitative Differentiation Evidence for Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate


Stereochemical Configuration at C2 Is Defined, Unlike the C2-Epimeric or C2-Des-hydroxymethyl Analogs

The target compound bears a defined (2R,3S) configuration with a quaternary C2 center; the alternative C2 stereoisomer (2S,3S) and the C2-des-hydroxymethyl analog (e.g., (2R,3S)-2-benzylamino-3-hydroxy-4-methylpentanoate) are distinct chemical entities [1][2]. In the Corey–Reichard lactacystin synthesis, the (2R,3S) isomer is the productive precursor, whereas the (2S,3S) diastereomer leads to undesired stereochemical outcomes. No direct quantitative yield comparison is publicly available; however, the requirement for a defined C2 quaternary center is a class-level inference from the published synthetic strategy [1].

Stereochemistry Chiral resolution Enantiomeric purity

Physical Form and Melting Point Differentiate the Target from the Closest Oxazolidine Protected Intermediate

The target compound is a white powder with a sharp melting point of 66–67 °C . The nearest downstream intermediate in the lactacystin pathway, methyl (2R,4R)-3-benzyl-2-tert-butyl-4-[(1S)-1-hydroxy-2-methylpropyl]-1,3-oxazolidine-4-carboxylate (CAS 145451-90-7), is a distinct chemical entity with a molecular weight of 349.5 g/mol and is typically supplied as an oil or low-melting solid . This difference in physical state necessitates different handling and purification protocols.

Physical characterization Melting point Solid-state form

Solubility Profile Offers Broader Solvent Compatibility Than Heavily Protected Analogs

The target compound is soluble in acetone, dichloromethane, ethyl acetate, and methanol . In contrast, the oxazolidine-protected intermediate (CAS 145451-90-7) exhibits a markedly different solubility profile due to its increased hydrophobicity (XLogP ~2.8 vs. 1.1 for the target) [1][2]. This broader solubility range allows the target to be employed in a wider array of reaction conditions without additional solvent screening.

Solubility Formulation Process chemistry

Documented Use as a Key Intermediate in the Asymmetric Strecker Synthesis of the Corey Lactacystin Precursor

Iwama et al. (Synlett 2000) describe an asymmetric Strecker route specifically targeting the Corey intermediate of lactacystin, which is identical to the target compound [1]. The method delivers the (2R,3S)-configured product in an enantioselective manner. While no alternative intermediate is directly compared in the same study, the paper’s explicit focus on this compound underscores its role as the preferred precursor over other possible intermediates such as the corresponding amino nitrile or oxazolidine [1].

Synthetic utility Asymmetric synthesis Key intermediate

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Indicate Superior Crystallinity and Handling

The target compound has a TPSA of 78.8 Ų and three hydrogen bond donors (HBD) . The oxazolidine analog (CAS 145451-90-7) has a TPSA of 59 Ų and only one HBD [1]. A higher HBD count generally correlates with improved crystallinity and a greater tendency for stable polymorph formation, which is consistent with the observed crystalline powder form of the target versus the oily nature of the oxazolidine [1].

Computational chemistry Drug-likeness Solid-state properties

Where to Use Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate for Maximum Scientific Return


Enantioselective Total Synthesis of (+)-Lactacystin and Its Analogs

As a key intermediate in the Corey–Reichard route, this compound is essential for constructing the β-hydroxy-α,α-disubstituted amino acid core of lactacystin [1]. Its defined (2R,3S) stereochemistry is required to achieve the correct configuration at the C5 and C6 positions of the final proteasome inhibitor.

Asymmetric Strecker Synthesis of α,α-Disubstituted α-Amino Acids

The compound serves as the target structure in the Iwama–Ohfune asymmetric Strecker methodology [2]. Researchers developing new asymmetric routes to quaternary amino acids can use this compound as a benchmark substrate to validate novel chiral auxiliaries or catalysts.

Chiral Building Block for Medicinal Chemistry Libraries Aimed at Proteasome Inhibition

Given the validated role of lactacystin as a proteasome inhibitor, this intermediate is a logical starting point for synthesizing analogs with modified lipophilic side chains. The N-benzyl protecting group can be selectively removed to reveal the free amine for further diversification [1].

Crystallization and Solid-State Form Screening of Functionalized Amino Acid Esters

With a sharp melting point of 66–67 °C and favorable crystallinity predicted by its TPSA and HBD profile , this compound is suitable for studies of solid-state properties, polymorph screening, and co-crystal engineering involving amino acid ester scaffolds.

Quote Request

Request a Quote for Methyl (3S)-2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.